molecular formula C16H18N2O B11636388 N-[4-(dimethylamino)phenyl]-2-methylbenzamide CAS No. 349133-51-3

N-[4-(dimethylamino)phenyl]-2-methylbenzamide

Cat. No.: B11636388
CAS No.: 349133-51-3
M. Wt: 254.33 g/mol
InChI Key: KHTIKDMTVKPWKP-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-methylbenzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

349133-51-3

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-methylbenzamide

InChI

InChI=1S/C16H18N2O/c1-12-6-4-5-7-15(12)16(19)17-13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3,(H,17,19)

InChI Key

KHTIKDMTVKPWKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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